molecular formula C19H27N3O2 B5543614 1'-(2-METHYLBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-(2-METHYLBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B5543614
M. Wt: 329.4 g/mol
InChI Key: HXVFQCYJZYFTMP-UHFFFAOYSA-N
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Description

1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group attached to a bipiperidine framework, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Methylbenzoyl Chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.

    Coupling with Bipiperidine: The 2-methylbenzoyl chloride is then reacted with 1,4’-bipiperidine in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has found applications in several scientific domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may bind to receptor sites on enzymes or proteins, altering their activity and leading to downstream effects. The pathways involved can include signal transduction cascades, modulation of gene expression, and changes in cellular metabolism.

Comparison with Similar Compounds

When compared to similar compounds, 1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique bipiperidine structure. Similar compounds include:

    Irinotecan: A topoisomerase inhibitor used in cancer therapy, which also contains a bipiperidine moiety.

    4-Piperidino-Piperidine: Known for its use in various pharmacological studies.

The uniqueness of 1’-(2-METHYLBENZOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for diverse applications.

Properties

IUPAC Name

1-(2-methylbenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-15-7-3-4-8-16(15)17(23)21-13-9-19(10-14-21,18(20)24)22-11-5-2-6-12-22/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFQCYJZYFTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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